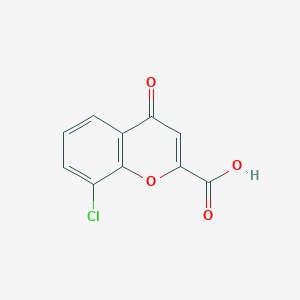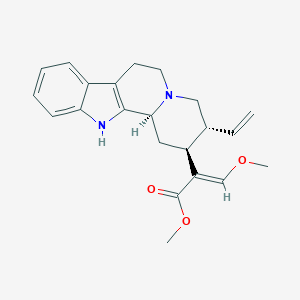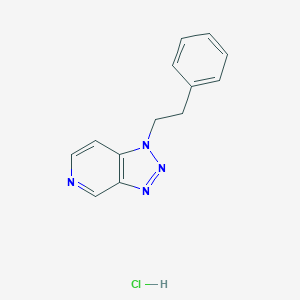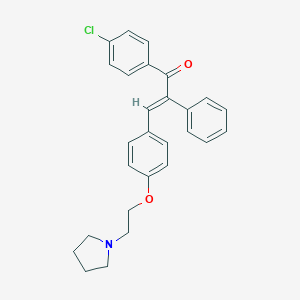
2-Phenyl-3-(4-chlorophenyl)-4'-(beta-pyrrolidinoethoxy)acrylophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-3-(4-chlorophenyl)-4'-(beta-pyrrolidinoethoxy)acrylophenone, commonly known as CHP or Ketamine, is a widely used dissociative anesthetic drug. It was first synthesized in 1962 by Calvin L. Stevens, an American chemist. Since then, it has been used for various medical and research purposes due to its unique properties.
作用機序
CHP works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is responsible for the transmission of pain signals in the brain. This results in a dissociative state, where the individual experiences a sense of detachment from their surroundings and a loss of sensory perception.
生化学的および生理学的効果
CHP has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to increase the levels of glutamate, an important neurotransmitter involved in learning and memory.
実験室実験の利点と制限
One of the main advantages of using CHP in lab experiments is its ability to induce a dissociative state, which can be useful in studying the effects of sensory deprivation on the brain. However, CHP can also be difficult to work with due to its rapid onset and short duration of action.
将来の方向性
There are several potential future directions for research involving CHP. One area of interest is its potential use in treating post-traumatic stress disorder (PTSD). Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the long-term effects of CHP use and to develop safer and more effective treatment protocols.
In conclusion, CHP is a unique and powerful drug with a variety of potential medical and research applications. While there are still many questions to be answered about its mechanisms of action and long-term effects, the promising results seen in early studies suggest that it may be a valuable tool in the treatment of various psychiatric disorders.
合成法
The synthesis of CHP involves the condensation of 4-chlorobenzophenone with beta-nitropropane in the presence of a reducing agent such as iron powder. The resulting product is then reacted with pyrrolidine and sodium ethoxide to form CHP.
科学的研究の応用
CHP has been extensively studied for its potential use in treating depression, anxiety, and chronic pain. It has also been used in research to better understand the mechanisms of addiction and drug abuse. CHP has shown promising results in treating treatment-resistant depression and suicidal ideation.
特性
CAS番号 |
15272-64-7 |
|---|---|
製品名 |
2-Phenyl-3-(4-chlorophenyl)-4'-(beta-pyrrolidinoethoxy)acrylophenone |
分子式 |
C27H26ClNO2 |
分子量 |
432 g/mol |
IUPAC名 |
(E)-1-(4-chlorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H26ClNO2/c28-24-12-10-23(11-13-24)27(30)26(22-6-2-1-3-7-22)20-21-8-14-25(15-9-21)31-19-18-29-16-4-5-17-29/h1-3,6-15,20H,4-5,16-19H2/b26-20+ |
InChIキー |
HPRZSMVKWDADRP-LHLOQNFPSA-N |
異性体SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)C4=CC=C(C=C4)Cl |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)

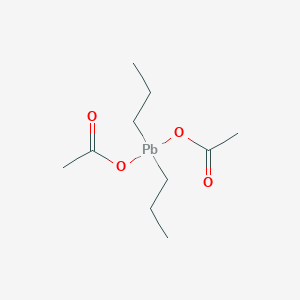

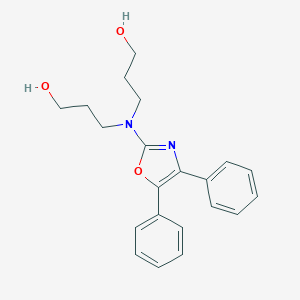

![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)
